molecular formula C5H11NOS B12911267 3-Thiazolidineethanol CAS No. 98896-97-0

3-Thiazolidineethanol

Cat. No.: B12911267
CAS No.: 98896-97-0
M. Wt: 133.21 g/mol
InChI Key: OWVZJBQLZUPHDC-UHFFFAOYSA-N
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Description

2-(Thiazolidin-3-yl)ethanol is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiazolidin-3-yl)ethanol typically involves the reaction of thioamides with ethylene oxide under controlled conditions. This reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the ring closure and formation of the thiazolidine ring . Another method involves the reaction of cysteamine with formaldehyde and subsequent cyclization .

Industrial Production Methods

Industrial production of 2-(Thiazolidin-3-yl)ethanol often employs green chemistry approaches to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Thiazolidin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include thiazolidine derivatives with varied biological activities, such as antimicrobial and anticancer properties .

Scientific Research Applications

2-(Thiazolidin-3-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiazolidin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

98896-97-0

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

2-(1,3-thiazolidin-3-yl)ethanol

InChI

InChI=1S/C5H11NOS/c7-3-1-6-2-4-8-5-6/h7H,1-5H2

InChI Key

OWVZJBQLZUPHDC-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1CCO

Origin of Product

United States

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